1,4-Dichloro-2,3-dimethylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

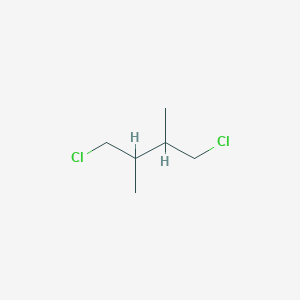

Its IUPAC name reflects its structure: two chlorine atoms at positions 1 and 4 of a butane chain, with two methyl groups at position 2. The SMILES string CC(C)(CCl)CCCl and InChIKey KMPYOUUNAVKBPY-UHFFFAOYSA-N confirm its branched configuration . This compound is structurally characterized by its central quaternary carbon (bonded to two methyl groups and two chlorinated ethyl chains), which influences its steric hindrance and reactivity.

This discrepancy suggests either a naming inconsistency or a gap in the available data. This article proceeds with the structurally validated 2,2-dimethyl variant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-1,4-Dichloro-2,3-butanediol

- CAS : 7268-35-1

- Formula : C₄H₈Cl₂O₂

- Functional Groups : Two hydroxyl (-OH) and two chlorine atoms.

- Structure : A vicinal diol with chlorines at positions 1 and 4 and hydroxyls at 2 and 3. The meso and rel-(2R,3S) stereoisomers are documented .

- Reactivity : The hydroxyl groups enable hydrogen bonding and participation in oxidation or esterification reactions, unlike the inert methyl groups in 1,4-dichloro-2,2-dimethylbutane.

- Applications : Used in synthetic chemistry, e.g., as a precursor to epoxides or glycols via oxidation .

1,4-Dichloro-2,3-butanediol

- CAS: Not explicitly listed (related to 7268-35-1 isomers).

- Synthesis : Produced via permanganate or peracetic acid oxidation of 1,4-dichloro-2-butene, yielding diols with distinct melting points (m.p. 62°C for dl-isomer vs. 127°C for meso-isomer) .

- Differentiation : The diol’s polarity and solubility contrast sharply with the hydrophobic 1,4-dichloro-2,2-dimethylbutane.

Chloroneb (1,4-Dichloro-2,5-dimethoxybenzene)

- CAS : 2675-77-6

- Formula : C₈H₈Cl₂O₂

- Structure : Aromatic benzene ring with chlorine and methoxy groups at positions 1,4 and 2,5, respectively.

- Applications : Fungicide targeting soil-borne pathogens .

- Key Difference : The aromatic backbone and methoxy groups confer planar geometry and bioactivity absent in aliphatic chloroalkanes.

Comparative Data Table

| Compound | CAS | Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 1,4-Dichloro-2,2-dimethylbutane | N/A | C₆H₁₂Cl₂ | 155.065 | Chloro, methyl | Synthetic intermediate |

| DL-1,4-Dichloro-2,3-butanediol | 7268-35-1 | C₄H₈Cl₂O₂ | ~158.9 (calc.) | Chloro, hydroxyl | Epoxide/glycol synthesis |

| Chloroneb | 2675-77-6 | C₈H₈Cl₂O₂ | 207.06 | Chloro, methoxy, aromatic | Fungicide |

Key Research Findings

Steric Effects : The quaternary carbon in 1,4-dichloro-2,2-dimethylbutane reduces nucleophilic substitution reactivity compared to less hindered analogs .

Stereochemical Variants : Diastereomers of 1,4-dichloro-2,3-butanediol exhibit distinct physical properties (e.g., melting points) critical for purification .

Biological Activity : Chloroneb’s efficacy as a fungicide stems from its aromatic electrophilicity, a trait absent in aliphatic chloroalkanes .

Properties

Molecular Formula |

C6H12Cl2 |

|---|---|

Molecular Weight |

155.06 g/mol |

IUPAC Name |

1,4-dichloro-2,3-dimethylbutane |

InChI |

InChI=1S/C6H12Cl2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

GNMKHDROSCCKQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C(C)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.